
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chloro group and a dihydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 3,6-dihydro-2H-pyran-4-yl derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the dihydropyran moiety is introduced to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoxaline core or the dihydropyran moiety.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline or dihydropyran derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dihydropyran moiety can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)pyridine
- 3,4-dihydro-2H-pyran
- 2,3-dihydro-4H-pyran
Uniqueness
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is unique due to the presence of both a quinoxaline core and a dihydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group also provides a reactive site for further functionalization, enhancing its versatility in synthetic chemistry.
特性
分子式 |
C13H11ClN2O |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline |
InChI |
InChI=1S/C13H11ClN2O/c14-13-12(9-5-7-17-8-6-9)15-10-3-1-2-4-11(10)16-13/h1-5H,6-8H2 |
InChIキー |
SNRUEPYWWZWVLX-UHFFFAOYSA-N |
正規SMILES |
C1COCC=C1C2=NC3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


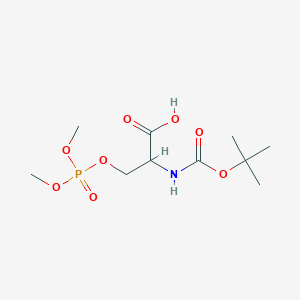

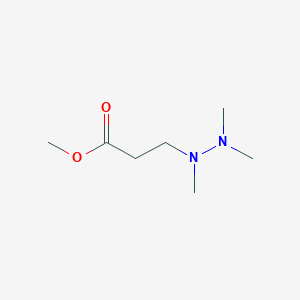

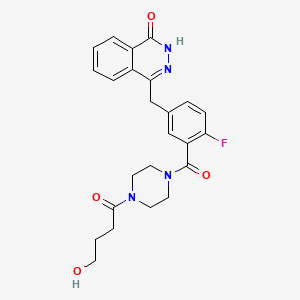
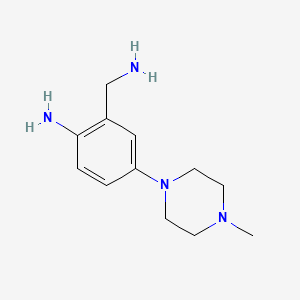
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)



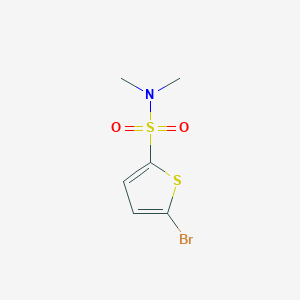
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
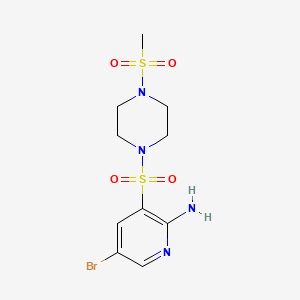
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
